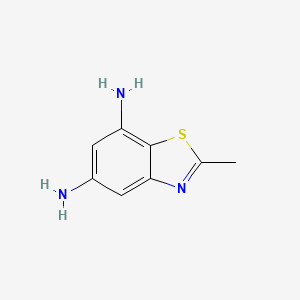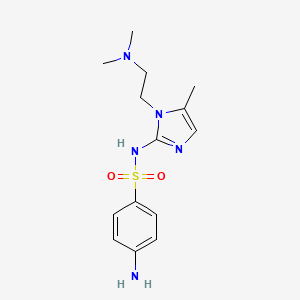
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety linked to an imidazole ring through an amino group. The presence of the dimethylaminoethyl group further enhances its chemical properties, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazole under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced reactors and automation systems can further optimize the process, reducing the overall production cost .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions. Substitution reactions may involve catalysts or specific temperature and pressure conditions to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s interaction with other enzymes and receptors is also being studied to understand its broader biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: A simpler analog without the imidazole ring, used primarily as an antibacterial agent.
4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide: A derivative with a long alkyl chain, studied for its liquid crystalline properties.
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: A compound with halogen and nitro groups, used in various chemical syntheses.
Uniqueness
What sets Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring and the dimethylaminoethyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
71795-51-2 |
|---|---|
Molekularformel |
C14H21N5O2S |
Molekulargewicht |
323.42 g/mol |
IUPAC-Name |
4-amino-N-[1-[2-(dimethylamino)ethyl]-5-methylimidazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H21N5O2S/c1-11-10-16-14(19(11)9-8-18(2)3)17-22(20,21)13-6-4-12(15)5-7-13/h4-7,10H,8-9,15H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
PXDUFVOBKCGDGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1CCN(C)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


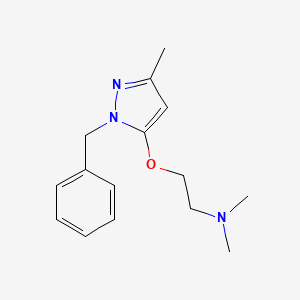
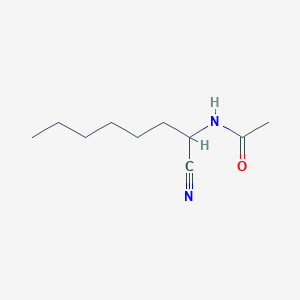
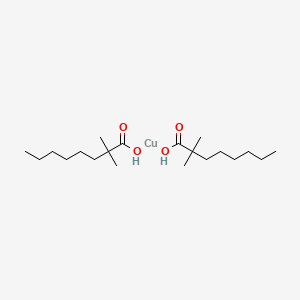

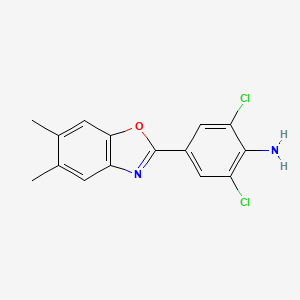
![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)

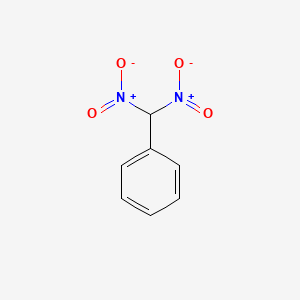
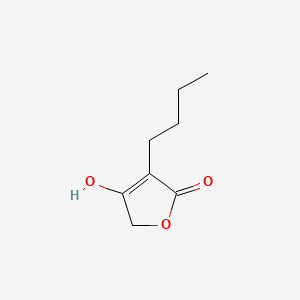
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
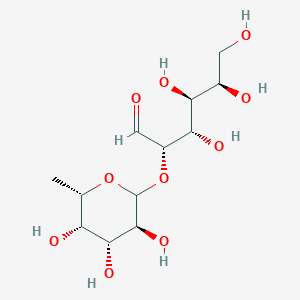
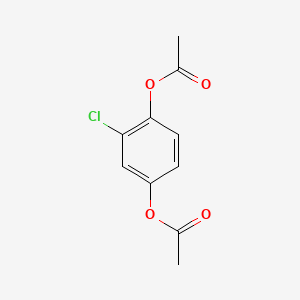
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
